FK960 (CAS 133920-70-4), chemically designated as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate, is a highly specific piperazine-derived cognitive enhancer and somatostatinergic activator. For procurement and laboratory applications, FK960 serves as a critical reference material in neuropharmacological assays targeting the somatostatin-cholinergic axis. Unlike broad-spectrum nootropics, FK960 exhibits a precise, bell-shaped dose-response profile with optimal activity at nanomolar concentrations (e.g., 100 nM in vitro), making it an ideal, highly calibrated positive control for long-term potentiation (LTP) and cerebral blood flow (rCBF) restoration models[1]. Its defined solubility and stability profiles support its reliable integration into both ex vivo slice preparations and in vivo infusion protocols, ensuring batch-to-batch reproducibility in complex neurovascular assays .
Generic substitution with standard acetylcholinesterase (AChE) inhibitors, such as physostigmine or tacrine, fails to replicate FK960's distinct mechanism of action in assay environments. While traditional AChE inhibitors directly block enzyme activity to increase synaptic acetylcholine, FK960 acts upstream by selectively enhancing K+-evoked somatostatin release, which indirectly modulates cholinergic neurotransmission[1]. Furthermore, FK960 demonstrates a highly specific pathway dependence; it successfully restores rCBF and memory deficits abolished by muscarinic antagonists (scopolamine) but completely fails to reverse deficits induced by NMDA receptor blockade (e.g., dizocilpine or HA-966) [2]. This mechanistic divergence means that utilizing standard cholinergic agents in place of FK960 will confound assay results in somatostatin-dependent neuroplasticity, vascular coupling, and neurotrophic expression models .
In non-human primate models assessing neurovascular coupling, FK960 demonstrates highly selective restoration of regional cerebral blood flow (rCBF). When rCBF is abolished by sensory stimulation blockade via physostigmine or scopolamine, FK960 at 0.1 mg/kg completely restores the rCBF response for up to 1 hour [1]. In stark contrast, when rCBF is abolished by the NMDA modulator HA-966, FK960 provides zero restoration. This proves its strict dependence on non-glutamatergic pathways.
| Evidence Dimension | Restoration of abolished regional cerebral blood flow (rCBF) |
| Target Compound Data | FK960 (0.1 mg/kg): 100% restoration of scopolamine/physostigmine-abolished rCBF |
| Comparator Or Baseline | HA-966 baseline: 0% restoration by FK960 |
| Quantified Difference | Complete restoration in cholinergic blockade vs. zero restoration in NMDA blockade. |
| Conditions | Conscious rhesus monkey PET imaging / macaque vibrotactile stimulation models. |
Proves FK960's utility as a highly selective probe for isolating cholinergic-dependent vascular responses from glutamatergic noise in vivo.
FK960 is utilized in electrophysiological assays for its potent enhancement of synaptic plasticity. In guinea-pig hippocampal slices, FK960 significantly augments the magnitude of LTP in the mossy fiber-CA3 pathway, exhibiting a bell-shaped dose-response curve with maximal augmentation precisely at 10^-7 M (100 nM) [1]. Crucially, in slices pre-treated with cysteamine to deplete somatostatin, the LTP-enhancing effect of FK960 (10^-7 M) is completely nullified, reducing the response back to baseline levels [1].
| Evidence Dimension | Magnitude of Long-Term Potentiation (LTP) |
| Target Compound Data | FK960 (10^-7 M): Maximal significant augmentation of LTP |
| Comparator Or Baseline | Cysteamine-treated (somatostatin-depleted) baseline + FK960: No augmentation (baseline LTP) |
| Quantified Difference | Complete dependence on somatostatin availability for LTP enhancement at 100 nM. |
| Conditions | Guinea-pig hippocampal slices, tetanic stimulation of mossy fibers. |
Establishes FK960 as a highly calibrated, pathway-specific positive control for ex vivo electrophysiology assays requiring somatostatin-dependent plasticity enhancement.
For in vitro neurotransmitter release assays, FK960 provides exceptional target selectivity. In rat hippocampal slices, FK960 significantly enhances high K+-evoked release of somatostatin at concentrations of 10^-7 mol/L and above[1]. Unlike broad-spectrum secretagogues, FK960 exerts zero effect on the basal or evoked release of acetylcholine, 5-HT (serotonin), D-aspartate, or GABA [1].
| Evidence Dimension | Neurotransmitter release profile |
| Target Compound Data | FK960 (>10^-7 M): Significant enhancement of K+-evoked somatostatin release |
| Comparator Or Baseline | Basal release of ACh, 5-HT, and GABA: 0% change induced by FK960 |
| Quantified Difference | Selective somatostatin release with absolute non-interference in monoamine/GABA pathways. |
| Conditions | Rat hippocampal slice perfusion, high K+-evoked stimulation. |
Validates the compound's procurement as a highly selective somatostatinergic secretagogue that will not confound multiplexed neurotransmitter assays.
Beyond synaptic transmission, FK960 demonstrates measurable utility in neurotrophic cell culture models. In cultured rat astrocytes, application of FK960 at a precise concentration of 100 nM significantly increases both mRNA expression and protein levels of glial cell line-derived neurotrophic factor (GDNF) compared to untreated vehicle controls [1].
| Evidence Dimension | GDNF mRNA and protein expression |
| Target Compound Data | FK960 (100 nM): Significant increase in GDNF production |
| Comparator Or Baseline | Untreated baseline astrocytes: Basal GDNF levels |
| Quantified Difference | Upregulation of GDNF expression at a standardized 100 nM dosing threshold. |
| Conditions | Cultured rat astrocytes in vitro. |
Provides a quantifiable, cell-culture-compatible metric for researchers studying astrocyte-mediated neurotrophic support, confirming its processability in standard in vitro workflows.
Ideal for use as a benchmark secretagogue in hippocampal slice preparations measuring K+-evoked somatostatin release, due to its proven lack of interference with GABA, 5-HT, or basal acetylcholine levels [1].
Procured as a calibrated standard (at 0.1 mg/kg dosing) for evaluating regional cerebral blood flow and neurovascular coupling in non-human primate models, specifically for isolating cholinergic from glutamatergic responses [2].
Selected for mossy fiber-CA3 pathway studies where a non-glutamatergic, somatostatin-dependent LTP enhancer is required to isolate specific synaptic plasticity mechanisms without direct receptor agonism [3].
Applied in neurotrophic research workflows to reliably induce GDNF expression at nanomolar (100 nM) concentrations, serving as a reproducible inducer in glial cell assays [4].